molecular formula C18H17N3O2S B2991658 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2097900-92-8

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2991658
CAS No.: 2097900-92-8
M. Wt: 339.41
InChI Key: VROBEWYZGFWJLY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopenta[c]pyridazine ring attached to a benzo[b]thiophene ring via an ethyl linker and a carboxamide group. The exact 3D structure would need to be determined by techniques such as X-ray crystallography.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the available resources. Its reactivity would be expected to be similar to other compounds with similar functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that it could interact with biological systems in a manner similar to other compounds with similar structures .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, it should be handled with appropriate safety precautions.

Future Directions

The potential applications and future directions for this compound are not specified in the available resources. It could potentially be of interest in various fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17-11-12-5-3-6-14(12)20-21(17)9-8-19-18(23)16-10-13-4-1-2-7-15(13)24-16/h1-2,4,7,10-11H,3,5-6,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROBEWYZGFWJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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